4-Tritylbenzenesulfonamide
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Overview
Description
4-Tritylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tritylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with tritylamine. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 4-Tritylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4-Tritylbenzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting enzymes and receptors.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tritylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This property makes it useful in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Benzenesulfonamide: A simpler analog without the trityl group, used in various medicinal applications.
N-Phenylbenzenesulfonamide: Another analog with a phenyl group attached to the nitrogen, used in similar applications.
4-Methylbenzenesulfonamide: A derivative with a methyl group, used in organic synthesis.
Uniqueness: 4-Tritylbenzenesulfonamide is unique due to the presence of the trityl group, which provides steric hindrance and enhances its stability. This makes it particularly useful in applications where stability and specific interactions with molecular targets are required.
Properties
CAS No. |
5465-51-0 |
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Molecular Formula |
C25H21NO2S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-tritylbenzenesulfonamide |
InChI |
InChI=1S/C25H21NO2S/c26-29(27,28)24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H,(H2,26,27,28) |
InChI Key |
VBSCUQGLDCOGDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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